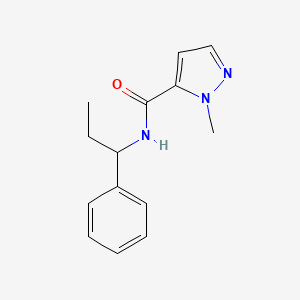![molecular formula C22H19N3O6 B5416319 N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide], also known as NFA, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. NFA is a fluorescent probe that can be used to detect the presence of specific proteins and enzymes in biological systems.
科学研究应用
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has been extensively used in scientific research as a fluorescent probe for the detection of specific proteins and enzymes. It has been used to detect the presence of proteases, kinases, and phosphatases in biological systems. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has also been used to study the activity of enzymes involved in the metabolism of drugs and toxins.
作用机制
The mechanism of action of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] involves the interaction of the molecule with specific proteins and enzymes in biological systems. The molecule contains a nitro group that can be reduced to an amino group in the presence of certain enzymes. This reduction leads to a change in the fluorescence properties of the molecule, which can be used to detect the presence and activity of the enzyme.
Biochemical and Physiological Effects
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the activity of enzymes or alter the metabolism of drugs and toxins. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has also been shown to be non-toxic and non-carcinogenic.
实验室实验的优点和局限性
The advantages of using N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in lab experiments include its high sensitivity and specificity for the detection of specific proteins and enzymes. It is also easy to use and can be applied to a wide range of biological systems. The limitations of using N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] include its limited stability in aqueous solutions and its sensitivity to pH and temperature changes.
未来方向
There are several future directions for the use of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in scientific research. One direction is the development of new fluorescent probes based on the structure of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]. These probes could be designed to detect specific enzymes and proteins with higher sensitivity and specificity. Another direction is the application of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in the development of new drugs and therapies for the treatment of diseases. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] could be used to screen for compounds that target specific enzymes and proteins involved in disease processes. Overall, N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] is a promising tool for scientific research with many potential applications in the future.
合成方法
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] can be synthesized using a simple one-pot reaction between 4-nitrophthalic anhydride and 5-methyl-2-furfurylamine. The reaction is carried out in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The product is obtained in high yield and purity and can be easily purified using column chromatography.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-nitrophenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-14-3-6-17(30-14)8-11-21(26)23-16-5-10-20(25(28)29)19(13-16)24-22(27)12-9-18-7-4-15(2)31-18/h3-13H,1-2H3,(H,23,26)(H,24,27)/b11-8+,12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKVZBUGMQEHAA-HZOWPXDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)/C=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5416236.png)
![4-benzyl-5-[1-(3-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5416243.png)
![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5416247.png)
![4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5416259.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B5416263.png)
![1-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B5416282.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5416289.png)
![N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-2'-methylbiphenyl-3-carboxamide](/img/structure/B5416295.png)
![benzyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B5416300.png)

![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)

![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)